![molecular formula C20H12BrF2N3 B4762093 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine](/img/structure/B4762093.png)
2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine is a compound that belongs to the class of quinazoline derivatives. It has been extensively studied in scientific research for its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. The compound has also been found to have an effect on the central nervous system, potentially through its interaction with neurotransmitter receptors.
Biochemical and Physiological Effects
In vitro studies have shown that 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that the compound has anti-tumor and anti-inflammatory effects in animal models. The compound has also been found to have an effect on the central nervous system, potentially through its interaction with neurotransmitter receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine in lab experiments is its potential pharmacological properties. The compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial activities, making it a useful tool for studying these biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been found to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine. One direction is to further investigate the compound's potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research could focus on modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(3,4-difluorophenyl)-4-quinazolinamine has been extensively studied for its potential pharmacological properties. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF2N3/c21-13-7-5-12(6-8-13)19-25-18-4-2-1-3-15(18)20(26-19)24-14-9-10-16(22)17(23)11-14/h1-11H,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQLXXYAFMSOMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3,4-difluorophenyl)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.